molecular formula C9H5N5O2S3 B8629293 3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole

3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole

Cat. No. B8629293
M. Wt: 311.4 g/mol
InChI Key: JPKIXQYTMUWIFM-UHFFFAOYSA-N
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Patent
US05798374

Procedure details

The title compound was prepared in the manner described in Example 1. Substituting the acid chloride of thiophene-2-carboxylic acid (prepared from the acid and oxalyl chloride) for the benzoyl chloride in Example 1 gave the thiosemicarbazide of thiophene-2-carboxylic acid and then 3-(thien-2-yl)-1,2,4-triazole-5-thione. Reaction of 1.73 g of the sodium salt of the thione with 2.09 g of 2-bromo-5-nitrothiazole as in Example 1 yielded 1 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole, an orange solid, MP 179°-181° C.
Name
3-(thien-2-yl)-1,2,4-triazole-5-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
[Compound]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]=[N:8][C:9](=[S:11])[N:10]=1.[Na].Br[C:14]1[S:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][N:18]=1>>[N+:19]([C:16]1[S:15][C:14]([S:11][C:9]2[N:10]=[C:6]([C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[NH:7][N:8]=2)=[N:18][CH:17]=1)([O-:21])=[O:20] |^1:11|

Inputs

Step One
Name
3-(thien-2-yl)-1,2,4-triazole-5-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1N=NC(N1)=S
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
[Na]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.09 g
Type
reactant
Smiles
BrC=1SC(=CN1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CN=C(S1)SC1=NNC(=N1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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